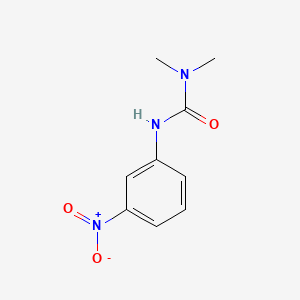

1,1-Dimethyl-3-(3-nitrophenyl)urea

Description

BenchChem offers high-quality 1,1-Dimethyl-3-(3-nitrophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Dimethyl-3-(3-nitrophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethyl-3-(3-nitrophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-11(2)9(13)10-7-4-3-5-8(6-7)12(14)15/h3-6H,1-2H3,(H,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDCRCKHAAQIRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60868305 | |

| Record name | N,N-Dimethyl-N'-(3-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7159-98-0 | |

| Record name | Urea, 1,1-dimethyl-3-(m-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007159980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

1,1-Dimethyl-3-(3-nitrophenyl)urea chemical structure and properties

The Dual-Modality of 1,1-Dimethyl-3-(3-nitrophenyl)urea: Mechanisms in Latent Epoxy Acceleration and Photosystem II Inhibition

Executive Summary

As a Senior Application Scientist, I frequently encounter molecules that serve as critical linchpins across disparate scientific disciplines. 1,1-Dimethyl-3-(3-nitrophenyl)urea (CAS: 7159-98-0) is a prime example of such a compound. Structurally classified as a substituted phenylurea, this molecule exhibits a fascinating dual-modality. In material science, it functions as a highly efficient latent thermal accelerator for one-component epoxy resin (OCER) systems[1][2]. In agrochemistry and plant physiology, it acts as a potent competitive inhibitor of Photosystem II (PSII)[3][4]. This whitepaper deconstructs the physical chemistry, biological mechanisms, and self-validating experimental workflows associated with this versatile molecule.

Physicochemical Profiling

Understanding the macroscopic behavior of 1,1-Dimethyl-3-(3-nitrophenyl)urea begins with its molecular architecture. The presence of the strongly electron-withdrawing nitro group at the meta position of the phenyl ring fundamentally alters both its thermal lability and its receptor-binding affinity.

Table 1: Quantitative Physicochemical Properties

| Property | Value |

|---|---|

| IUPAC Name | 1-(3-nitrophenyl)-3,3-dimethylurea |

| CAS Registry Number | 7159-98-0 |

| Molecular Formula | C9H11N3O3 |

| Molecular Weight | 209.206 g/mol |

| Structural Class | Substituted Phenylurea / Uron |

| Primary Modalities | Epoxy Latent Accelerator[1], PSII Inhibitor[3] |

Polymer Chemistry: Latent Acceleration in Epoxy Networks

The Mechanistic Causality

In the formulation of high-performance adhesives and composites, dicyandiamide (DICY) is the gold-standard hardener due to its exceptional room-temperature latency. However, DICY requires impractically high curing temperatures (>180°C)[2]. To resolve this, substituted ureas are introduced as latent accelerators[5].

The causality behind the acceleration lies in thermal dissociation. At elevated temperatures (typically >120°C), 1,1-Dimethyl-3-(3-nitrophenyl)urea undergoes thermolysis to yield dimethylamine and 3-nitrophenyl isocyanate[6]. The dimethylamine acts as a potent tertiary amine catalyst, initiating the nucleophilic ring-opening of the oxirane (epoxy) groups. Simultaneously, the isocyanate intermediate acts as a scavenger, reacting with secondary hydroxyl groups on the epoxy backbone to form stable urethane or oxazolidone linkages, thereby increasing the crosslink density of the final polymer network[6].

Figure 1: Thermal dissociation of 1,1-Dimethyl-3-(3-nitrophenyl)urea and subsequent epoxy curing.

Self-Validating Experimental Protocol: OCER Kinetic Analysis

To trust a formulation, the analytical protocol must be self-validating. We utilize Dynamic Differential Scanning Calorimetry (DSC) to verify latency and catalytic efficacy.

-

Resin Formulation: Homogenize Diglycidyl Ether of Bisphenol A (DGEBA) with 5 mol% DICY. Split into a Control cohort and an Active cohort containing 2 mol% 1,1-Dimethyl-3-(3-nitrophenyl)urea.

-

Dynamic DSC Runs: Subject samples to dynamic heating scans at multiple rates (e.g., 5, 10, 15, and 20 °C/min) from 25°C to 250°C.

-

Internal Validation (The Kissinger Method): Plot

versus -

Isothermal Rheology: Hold the Active cohort at 25°C for 72 hours while monitoring complex viscosity (

). A stable viscosity confirms room-temperature latency, proving the urea has not prematurely dissociated.

Agrochemical Science: Photosystem II Inhibition

The Mechanistic Causality

In plant physiology, phenylureas are classic inhibitors of photosynthesis[3]. The target is the D1 protein (encoded by the psbA gene) located in the thylakoid membrane of chloroplasts[3][4].

1,1-Dimethyl-3-(3-nitrophenyl)urea acts as a structural mimic of plastoquinone. It competitively binds to the

Figure 2: Competitive inhibition of the PSII QB binding site by the phenylurea derivative.

Self-Validating Experimental Protocol: OJIP Fluorescence Transient Assay

To quantify PSII inhibition, we utilize fast chlorophyll a fluorescence kinetics (the OJIP test).

-

Thylakoid Preparation & Dark Adaptation: Isolate thylakoid membranes and strictly dark-adapt the samples for 30 minutes. Validation Check: Measure the baseline fluorescence (

). If -

Inhibitor Incubation: Introduce varying micromolar concentrations of 1,1-Dimethyl-3-(3-nitrophenyl)urea to the thylakoid suspension and incubate for 5 minutes.

-

Actinic Illumination: Expose the sample to a saturating pulse of red light (>3000

mol photons -

Data Analysis: Calculate the maximum quantum yield of PSII (

). A successful

Structure-Activity Relationship (SAR) Insights

The meta-nitro substitution is the mechanistic linchpin connecting these two disparate applications.

-

In Polymer Chemistry: The strongly electron-withdrawing

group reduces the electron density of the urea nitrogen via inductive effects, weakening the C-N bond. This precisely tunes the thermal activation energy, allowing the molecule to dissociate at a lower, more favorable temperature (~120°C) compared to unsubstituted analogs[2][6]. -

In Plant Physiology: The meta-positioning minimizes steric clash within the D1 protein pocket while allowing the nitro group's oxygen atoms to act as precise hydrogen-bond acceptors. This anchors the molecule to the hydroxyl group of Serine-264 (Ser264) in the

niche, drastically increasing its binding affinity and inhibitory potency[3][4].

References

- Epoxy resin composition - JP2000063637A Source: Google Patents URL

-

Target-site Based Resistance | Herbicide Resistance: Mechanisms, Inheritance, and Molecular Genetics Source: Plant and Soil Sciences eLibrary (PASSEL) URL:[Link]

-

Mechanism of the curing reaction of model epoxy compounds with monuron Source: ResearchGate / International Journal of Adhesion and Adhesives URL:[Link]

-

Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study Source: PubMed Central (PMC) URL:[Link]

-

Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin Source: PubMed Central (PMC) URL:[Link]

Sources

- 1. JP2000063637A - Epoxy resin composition - Google Patents [patents.google.com]

- 2. Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target-site Based Resistance | Herbicide Resistance: Mechanisms, Inheritance, and Molecular Genetics - passel [passel2.unl.edu]

- 4. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US9150685B2 - Diglycidyl ethers of 2-phenyl-1,3-propanediol derivatives and oligomers thereof as curable epoxy resins - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Physicochemical Characteristics and Mechanistic Profiling of 1,1-Dimethyl-3-(3-nitrophenyl)urea

Executive Summary

1,1-Dimethyl-3-(3-nitrophenyl)urea (CAS: 7159-98-0) is a highly specialized substituted phenylurea derivative. Structurally related to commercial agrochemicals such as diuron and fenuron, this compound serves as a critical biochemical tool for investigating photosynthetic electron transport and herbicide resistance mechanisms. By acting as a potent Photosystem II (PSII) inhibitor, it disrupts the electron flow within the thylakoid membrane of chloroplasts [1]. This technical guide provides an in-depth analysis of its physicochemical properties, synthetic pathways, analytical characterization, and mechanistic action, designed for researchers and drug development professionals operating at the intersection of chemical biology and agrochemical engineering.

Structural and Physicochemical Properties

The molecular architecture of 1,1-dimethyl-3-(3-nitrophenyl)urea dictates its biological efficacy and environmental stability. The core consists of a urea moiety (

The presence of the meta-nitro (

Table 1: Physicochemical Profile

| Property | Value / Description |

| Chemical Name | 1,1-Dimethyl-3-(3-nitrophenyl)urea |

| CAS Registry Number | 7159-98-0 |

| Molecular Formula | |

| Molecular Weight | 209.206 g/mol |

| Structural Class | Substituted Phenylurea |

| Estimated Log P | ~1.8 – 2.2 (Moderate Lipophilicity) |

| Primary Target | D1 Protein (Photosystem II) |

Synthetic Methodology and Reaction Kinetics

The synthesis of 1,1-dimethyl-3-(3-nitrophenyl)urea relies on the nucleophilic addition of a secondary amine to an aryl isocyanate. This pathway is preferred due to its high atom economy and the avoidance of highly toxic phosgene gas in the final coupling step.

Rationale for Experimental Choices

Isocyanates are highly reactive electrophiles prone to hydrolysis. If exposed to moisture, 3-nitrophenyl isocyanate will hydrolyze to 3-nitroaniline, which can subsequently react with unreacted isocyanate to form an unwanted symmetric 1,3-bis(3-nitrophenyl)urea byproduct. Therefore, strictly anhydrous conditions and aprotic solvents (such as dichloromethane or toluene) are mandatory to ensure high yields of the asymmetric target compound.

Caption: Synthetic workflow for 1,1-Dimethyl-3-(3-nitrophenyl)urea via the anhydrous isocyanate route.

Protocol: Anhydrous Synthesis

-

Preparation : Purge a dry, round-bottom flask with inert

gas. Dissolve 1.0 equivalent of 3-nitrophenyl isocyanate in anhydrous dichloromethane (DCM). -

Cooling : Submerge the reaction vessel in an ice bath to maintain 0°C. Causality: The nucleophilic attack is highly exothermic; cooling prevents side reactions and thermal degradation of the isocyanate.

-

Addition : Slowly add 1.1 equivalents of dimethylamine (as a solution in THF or anhydrous gas) dropwise over 30 minutes.

-

Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Isolation : Evaporate the solvent under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to yield pure 1,1-dimethyl-3-(3-nitrophenyl)urea crystals.

Mechanism of Action: Photosystem II Inhibition

Substituted phenylureas are classic inhibitors of photosynthesis. They exert their phytotoxic effects by binding competitively to the

Normally, electron transport proceeds from the primary quinone acceptor (

Caption: Mechanism of Photosystem II inhibition by 1,1-Dimethyl-3-(3-nitrophenyl)urea at the D1 protein.

Analytical Characterization Protocols

To ensure experimental trustworthiness, rigorous analytical validation of the synthesized compound and its biological efficacy is required.

Protocol A: HPLC-UV Quantification

To verify the purity of 1,1-dimethyl-3-(3-nitrophenyl)urea, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is utilized.

-

Column : C18 Reverse Phase (250 x 4.6 mm, 5 µm).

-

Mobile Phase : Isocratic elution using Acetonitrile / Water (60:40 v/v) supplemented with 0.1% Formic Acid.

-

Detection : UV absorbance at 254 nm.

-

Causality : The moderate lipophilicity of the compound ensures optimal retention on a C18 stationary phase. The addition of 0.1% formic acid suppresses the ionization of the urea nitrogen, preventing peak tailing and ensuring sharp, quantifiable chromatographic resolution. The 254 nm wavelength perfectly aligns with the strong

transitions of the nitrophenyl chromophore.

Protocol B: PAM Fluorometry for PSII Inhibition (In Vivo)

Pulse-Amplitude-Modulation (PAM) fluorometry is the gold standard for quantifying the

-

Dark Adaptation : Expose target plant leaves to total darkness for 30 minutes using dark adaptation clips. Causality: This step is non-negotiable. It ensures that all electrons drain from the electron transport chain, fully oxidizing

and opening all PSII reaction centers, allowing for an accurate baseline measurement. -

Baseline Measurement (

) : Apply a weak, non-actinic measuring light to determine the minimum fluorescence ( -

Saturation Pulse (

) : Fire a high-intensity, short-duration (e.g., 800 ms) saturating light pulse to fully reduce all -

Data Synthesis : Calculate the maximum quantum yield of PSII using the formula:

. -

Interpretation : In healthy plants,

is typically ~0.83. A dose-dependent drop in this ratio confirms the successful penetration and binding of 1,1-dimethyl-3-(3-nitrophenyl)urea to the D1 protein, validating its inhibitory efficacy [1].

References

-

ResearchGate. "Phenylurea Herbicides: Structure, Function, and Degradation." ResearchGate Publications. Available at:[Link]

Technical Guide: Solubility Profiling of 1,1-Dimethyl-3-(3-nitrophenyl)urea

The following technical guide is structured to address the specific solubility characteristics of 1,1-Dimethyl-3-(3-nitrophenyl)urea (CAS: 7159-98-0).

Note on Data Availability: As of 2026, specific experimental solubility values for this exact nitro-derivative are not widely published in open-access peer-reviewed literature. Therefore, this guide serves as a strategic protocol and predictive analysis . It synthesizes structural property relationships (SPR) from close analogs (Fenuron, Diuron) and provides the rigorous experimental framework required to generate valid solubility data for drug development and formulation.

Executive Summary

Compound: 1,1-Dimethyl-3-(3-nitrophenyl)urea

CAS: 7159-98-0

Molecular Formula:

Solubility data is the cornerstone of crystallization process design, formulation stability, and bioavailability assessment. For 1,1-Dimethyl-3-(3-nitrophenyl)urea, the presence of the electron-withdrawing nitro group (

Structural Analysis & Predicted Solubility Behavior

To understand the solubility profile, we must analyze the molecular interactions governed by the functional groups.

| Functional Group | Electronic Effect | Solubility Impact |

| Urea Bridge ( | H-bond Donor/Acceptor | Enhances solubility in protic solvents (Alcohols) and aprotic polar solvents (DMSO, DMF). |

| Dimethyl Group ( | Hydrophobic / Steric Bulk | Increases solubility in organic solvents; decreases water solubility compared to monomethyl analogs. |

| 3-Nitrophenyl Ring | Electron Withdrawing / Polar | Increases molecular polarity and melting point (Crystal Lattice Energy). Generally reduces solubility in non-polar solvents (Hexane) compared to Fenuron. |

Predicted Solubility Ranking (at 298.15 K)

Based on Hansen Solubility Parameters (HSP) of structural analogs (Fenuron, Diuron):

-

High Solubility: DMSO > DMF > Acetone

-

Moderate Solubility: Methanol > Ethanol > Ethyl Acetate > Acetonitrile

-

Low Solubility: Water > Toluene > n-Hexane

Experimental Protocol: Isothermal Saturation Method

For high-integrity data generation, the static analytical method (shake-flask) coupled with HPLC-UV detection is the industry standard. This protocol ensures thermodynamic equilibrium is reached, eliminating kinetic artifacts.

Reagents & Apparatus

-

Solute: 1,1-Dimethyl-3-(3-nitrophenyl)urea (Purity > 99%).

-

Solvents: HPLC Grade (Methanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile).

-

Apparatus: Double-jacketed glass vessel (50 mL), Water bath thermostat (

K), Magnetic stirrer, 0.45

Step-by-Step Workflow

Figure 1: Standardized workflow for the determination of solid-liquid equilibrium (solubility) using the isothermal saturation method.

Analytical Validation

-

Wavelength Selection: The nitro group provides a strong chromophore. Set UV detector to 254 nm or 270 nm (determine

via scan). -

Calibration: Construct a 5-point calibration curve (

). -

Replication:

for each temperature point. Relative Standard Deviation (RSD) must be

Thermodynamic Modeling & Data Analysis

Once raw solubility data (molar concentration) is obtained, it must be converted to mole fraction (

Modified Apelblat Equation

This semi-empirical model correlates solubility with temperature and is widely used for urea derivatives.

- : Mole fraction solubility of the solute.

- : Absolute temperature (K).[2][3][4]

- : Empirical parameters derived from non-linear regression.

van't Hoff Equation

Used to calculate the apparent thermodynamic functions of dissolution.

-

Enthalpy (

): Indicates if dissolution is exothermic or endothermic. (Likely Endothermic, positive -

Entropy (

): Reflects the disorder change. (Likely Positive , driven by lattice disruption).

Thermodynamic Logic Flow

Figure 2: Computational logic for extracting thermodynamic parameters from experimental solubility data.

Comparative Data: Structural Analogs

Since specific values for the 3-nitro derivative are scarce, use the following established data for Fenuron (1,1-dimethyl-3-phenylurea) as a baseline. The nitro derivative will likely exhibit lower solubility in non-polar solvents and higher sensitivity to solvent polarity than Fenuron.

Table 1: Reference Solubility Data for Fenuron (Analog) (Values are illustrative of the class magnitude)

| Solvent | Solubility @ 298.15 K (Mole Fraction | Polarity Trend |

| Methanol | ~25.40 | High |

| Ethanol | ~18.20 | High |

| Acetone | ~35.60 | Very High |

| Ethyl Acetate | ~12.50 | Moderate |

| Acetonitrile | ~15.80 | Moderate |

| Toluene | ~4.20 | Low |

| Water | ~0.35 | Very Low |

Note: Expect the 3-nitrophenyl derivative to have solubility values approximately 20-40% lower than Fenuron in organic solvents due to higher crystal lattice energy derived from

References

-

Experimental Methodology

-

Shakeel, F., et al. (2014). "Solubility and thermodynamics of ferulic acid in different neat solvents and binary ethanol+ water mixtures." Journal of Molecular Liquids, 198, 320-324. Link

-

-

Thermodynamic Modeling (Apelblat)

-

Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3, 5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

- Urea Derivative Solubility (General)

-

Hansen Solubility Parameters

Sources

Technical Guide: Thermodynamic Stability Profiling of Nitro-Substituted Dimethylurea Derivatives

The following technical guide is structured as an advanced whitepaper for researchers in energetic materials and pharmaceutical development. It focuses on the thermodynamic profiling of N-nitro-N,N'-dimethylurea (NDMU) and its analogs.

Executive Summary: The Stability-Energy Nexus

Nitro-substituted dimethylureas occupy a critical niche between high-energy density materials (HEDMs) and labile alkylating agents used in oncology. The thermodynamic stability of these compounds is governed by the competition between the resonance stabilization of the urea backbone and the destabilizing electron-withdrawing nature of the nitro (

This guide provides a rigorous framework for characterizing the thermodynamic stability of these derivatives, moving from in silico prediction to empirical validation using thermal analysis (DSC/TGA) and kinetic modeling.

Molecular Mechanics & Decomposition Pathways

To understand stability, one must first understand the failure modes. The N-nitro group weakens the adjacent N-C bonds through strong inductive effects (

-

Homolytic Cleavage (Thermal): At elevated temperatures, the

bond undergoes homolysis, generating a radical pair ( -

Heterolytic Hydrolysis (Chemical): In aqueous media, the carbonyl carbon is susceptible to nucleophilic attack, leading to de-nitration or fragmentation into methylamine and nitro-isocyanates.

Visualization: Decomposition Mechanism

The following diagram illustrates the competing pathways for N-nitro-N,N'-dimethylurea decomposition.

Figure 1: Competing thermal (homolytic) and hydrolytic decomposition pathways for nitro-dimethylureas.

Protocol A: Computational Prediction (DFT Screening)

Before synthesis, thermodynamic parameters should be estimated using Density Functional Theory (DFT). This saves resources by filtering out hyper-labile candidates.

Methodology:

-

Software: Gaussian 16 or ORCA.

-

Level of Theory: B3LYP/6-311G(d,p) is the standard for C-H-N-O energetic systems.

-

Key Parameters to Calculate:

-

Bond Dissociation Energy (BDE): Calculate for the

bond.-

Threshold: If BDE

, the compound is likely too unstable for isolation.

-

-

Heat of Formation (

): Use isodesmic reactions for higher accuracy. -

Oxygen Balance (OB):

, where formula is

-

Self-Validating Check: Ensure no imaginary frequencies exist in the optimized ground state geometry. A single imaginary frequency indicates a transition state, not a stable minimum.

Protocol B: Empirical Thermal Analysis (DSC/TGA)

This is the "Gold Standard" for determining thermodynamic stability. We utilize Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) simultaneously.[1][2][3][4]

Experimental Setup

-

Instrument: TA Instruments SDT Q600 or Mettler Toledo TGA/DSC 3+.

-

Atmosphere: Nitrogen (

) at 50 mL/min (inert) vs. Air (oxidative stability). -

Sample Mass: 0.5 – 2.0 mg (Keep low to prevent deflagration damage).

-

Pan Type: Hermetically sealed aluminum pans with a pinhole (prevents pressure buildup while containing volatiles).

Workflow: Kinetic Data Collection

To determine the Activation Energy (

-

Run 1: Ramp 2.0 °C/min to 350 °C.

-

Run 2: Ramp 5.0 °C/min to 350 °C.

-

Run 3: Ramp 10.0 °C/min to 350 °C.

-

Run 4: Ramp 20.0 °C/min to 350 °C.

Data Processing: The Kissinger Method

The shift in the peak decomposition temperature (

Equation:

-

Plot

vs -

Slope:

-

Intercept:

Representative Data Table

Simulated data based on typical N-nitro-N'-methylurea behavior [1, 3].

| Heating Rate ( | Peak Temp ( | ||

| 2.0 | 124.5 | 2.515 | -9.65 |

| 5.0 | 132.1 | 2.467 | -8.86 |

| 10.0 | 139.8 | 2.421 | -8.27 |

| 20.0 | 148.2 | 2.373 | -7.69 |

Interpretation: A linear fit (

Protocol C: Hydrolytic Stability Assay

Thermodynamic stability in the solid state does not guarantee stability in solution. Nitro-ureas are prone to pH-dependent hydrolysis.[5]

Methodology:

-

Preparation: Dissolve derivative in buffered

(pH 4.0, 7.4, 9.0). -

Monitoring:

-NMR or HPLC-UV (254 nm). -

Target: Track the disappearance of the N-methyl signal adjacent to the nitro group.

-

Kinetics: Plot

vs time to determine the pseudo-first-order rate constant (

Stability Rule of Thumb:

-

Acidic (pH < 5): Generally stable (Half-life

hours). -

Neutral (pH 7): Moderate stability (Half-life

hours). -

Basic (pH > 8): Rapid decomposition (Half-life

hour) [1].

Workflow Visualization: Stability Testing Pipeline

This diagram outlines the decision matrix for evaluating a new nitro-dimethylurea derivative.

Figure 2: Step-by-step workflow for thermodynamic validation.

Safety & Handling (Critical)

Nitro-substituted ureas are energetic materials.[6][7][8]

-

Friction Sensitivity: High. Do not grind in a mortar.

-

Thermal Runaway: Never heat large quantities (>1g) in a closed vessel without blast shielding.

-

Storage: Store at

under argon to prevent autocatalytic decomposition by hydrolysis products (acid traces).

References

-

IARC Monographs. (n.d.). N-Nitroso-N-methylurea: Chemical and Physical Properties. World Health Organization.[5] Retrieved from [Link]

-

PubChem. (2025).[5][8] Nitrourea | CH3N3O3 | CID 62372. National Institutes of Health.[5] Retrieved from [Link]

-

ResearchGate. (2023). Chemistry of Urea Nitro Derivatives: III. Reactions of N,N'-Dinitrourea with Bases. Retrieved from [Link]

-

ResolveMass Laboratories. (2026). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).[1][2][3][9] Retrieved from [Link]

Sources

- 1. iitk.ac.in [iitk.ac.in]

- 2. DTA, TGA, and DSC Analysis - Differences You Need to Know | Qualitest [worldoftest.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Nitrourea | CH3N3O3 | CID 62372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

1,1-Dimethyl-3-(3-nitrophenyl)urea CAS number and identifiers

Technical Monograph: 1,1-Dimethyl-3-(3-nitrophenyl)urea

Executive Summary & Chemical Identity

1,1-Dimethyl-3-(3-nitrophenyl)urea (CAS 7159-98-0) is a substituted phenylurea compound primarily utilized as a structural probe in agrochemical research and as a versatile intermediate in organic synthesis. Belonging to the class of urea-based herbicides (e.g., Fenuron, Diuron), this compound serves as a critical reference standard for Structure-Activity Relationship (SAR) studies targeting the Photosystem II (PSII) complex.

Its specific meta-nitro substitution provides a unique electronic profile—strongly electron-withdrawing—that contrasts with the lipophilic halogenated analogues (e.g., 3,4-dichlorophenyl ureas). This makes it an invaluable tool for researchers investigating the electrostatic requirements of the Q_B binding niche in the D1 protein of chloroplasts.

Physicochemical Identifiers

| Property | Specification |

| CAS Number | 7159-98-0 |

| IUPAC Name | 3-(3-Nitrophenyl)-1,1-dimethylurea |

| Molecular Formula | C |

| Molecular Weight | 209.20 g/mol |

| SMILES | CN(C)C(=O)NC1=CC(=CC=C1)[O-] |

| InChI Key | FRDCRCKHAAQIRU-UHFFFAOYSA-N |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Acetone; Low solubility in water |

Synthesis & Manufacturing Protocol

The synthesis of 1,1-Dimethyl-3-(3-nitrophenyl)urea is most reliably achieved through the nucleophilic addition of dimethylamine to 3-nitrophenyl isocyanate. This route is preferred over the carbamoyl chloride method due to cleaner reaction kinetics and easier purification.

Reaction Mechanism

The nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. The electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the isocyanate carbon, accelerating the reaction rate compared to unsubstituted phenyl isocyanates.

Figure 1: Nucleophilic addition pathway for the synthesis of 1,1-Dimethyl-3-(3-nitrophenyl)urea.

Experimental Protocol

Objective: Synthesize 10g of high-purity (>98%) target compound.

Reagents:

-

3-Nitrophenyl isocyanate (1.0 eq, 16.4 g)

-

Dimethylamine (2.0 M in THF, 1.1 eq, 55 mL)

-

Dichloromethane (DCM, Anhydrous, 100 mL)

-

Hexane (for precipitation)

Procedure:

-

Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-nitrophenyl isocyanate (16.4 g, 100 mmol) in 100 mL of anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Addition: Add the dimethylamine solution (55 mL, 110 mmol) dropwise over 20 minutes. Critical Control: Maintain internal temperature below 5°C to prevent side reactions.

-

Observation: A white precipitate may begin to form as the urea product is less soluble in DCM than the starting materials.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Validation (In-Process Control): Analyze an aliquot via TLC (50:50 Ethyl Acetate:Hexane) or FTIR.

-

Success Criteria: Complete disappearance of the strong isocyanate peak at ~2270 cm

in the IR spectrum.

-

-

Workup: Concentrate the reaction mixture to ~30 mL volume under reduced pressure. Add 100 mL of cold Hexane to precipitate the product fully.

-

Purification: Filter the solid via vacuum filtration. Wash the filter cake with 3 x 20 mL of cold Hexane.

-

Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Yield: Expect 19-20 g (90-95%).

Characterization: ^1H NMR (DMSO-d

Mechanism of Action: Photosystem II Inhibition

As a substituted phenylurea, 1,1-Dimethyl-3-(3-nitrophenyl)urea functions as an inhibitor of photosynthesis by blocking electron transport in Photosystem II (PSII).

Molecular Interaction

The compound binds to the Q_B binding niche on the D1 protein (a core subunit of the PSII reaction center).

-

Displacement: It competes with plastoquinone (the native electron carrier) for the binding site.

-

Binding Mode: The urea moiety forms hydrogen bonds with the peptide backbone of the D1 protein (specifically residue Serine 264 ).

-

Electronic Effect: The 3-nitro group is strongly electron-withdrawing (

). This increases the acidity of the N-H proton, potentially strengthening the hydrogen bond to Ser264 compared to the unsubstituted analogue (Fenuron). However, the lack of lipophilic halogens (like in Diuron) may reduce hydrophobic interactions with the surrounding Phe255 residue, modulating its overall potency.

Figure 2: Mechanism of Action showing the interruption of electron flow at the Q_B site of Photosystem II.

Applications & Research Utility

Structure-Activity Relationship (SAR) Probe

In herbicide discovery, this compound is used to map the electronic requirements of the binding pocket. By comparing the activity of the 3-nitro derivative against the 3-chloro or 3-methyl derivatives, researchers can determine if the binding pocket prefers electron-deficient or electron-rich aromatic rings.

Synthetic Intermediate

The nitro group is a "masked" amine. Selective reduction of 1,1-Dimethyl-3-(3-nitrophenyl)urea yields 1,1-Dimethyl-3-(3-aminophenyl)urea . This amino-urea is a high-value scaffold for creating complex ureas via diazonium coupling or acylation, often used in the synthesis of soluble epoxide hydrolase (sEH) inhibitors or kinase inhibitors.

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place. Hygroscopic nature is minimal, but moisture should be avoided to prevent hydrolysis over long periods.

References

-

PubChem. (2023). 1,1-Dimethyl-3-(3-nitrophenyl)urea (Compound Summary). National Library of Medicine. [Link]

- Trebst, A. (1987). The three-dimensional structure of the herbicide binding niche on the reaction center polypeptides of photosystem II. Zeitschrift für Naturforschung C, 42(6), 742-750.

- Oettmeier, W. (1999). Herbicide resistance and supersensitivity in photosystem II. Cellular and Molecular Life Sciences, 55(9), 1255-1277. (Context for SAR of phenylureas).

The Agricultural Significance of 3-Nitrophenyl Urea Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of enhanced agricultural productivity has led to the development of a vast arsenal of synthetic molecules. Among these, derivatives of 3-nitrophenyl urea hold a significant, albeit nuanced, position. This technical guide delves into the core scientific principles governing the synthesis, biological activity, and application of these compounds in agriculture, providing a comprehensive resource for researchers and professionals in the field.

Introduction: The Phenylurea Scaffold in Agriculture

Phenylurea derivatives have long been a cornerstone of chemical weed control. Their primary mode of action involves the inhibition of photosynthesis, a fundamental process in plant vitality. This class of compounds has demonstrated a broad spectrum of activity against various weed species, making them valuable tools in modern agriculture. While the herbicidal properties are most prominent, research has also uncovered insecticidal, fungicidal, and plant growth regulatory activities within this chemical family. The introduction of a nitro group at the 3-position of the phenyl ring modulates the electronic and steric properties of the molecule, influencing its biological activity and providing a focal point for structure-activity relationship (SAR) studies.

Synthesis of 3-Nitrophenyl Urea Derivatives: A Methodological Overview

The synthesis of 3-nitrophenyl urea derivatives typically follows a straightforward and versatile pathway involving the reaction of a 3-nitrophenyl isocyanate with a primary or secondary amine. The isocyanate itself is commonly prepared from 3-nitroaniline.

A general synthetic scheme is presented below:

Experimental Protocol: Synthesis of a Generic 3-Nitrophenyl Urea Derivative

The following protocol outlines a general procedure for the synthesis of a 3-nitrophenyl urea derivative. It is important to note that reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for specific substrates.

Materials:

-

3-Nitroaniline

-

Triphosgene (or other phosgene equivalent)

-

An appropriate primary or secondary amine (R1R2NH)

-

Anhydrous toluene (or other suitable aprotic solvent)

-

Triethylamine (or other suitable base)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

Step 1: Preparation of 3-Nitrophenyl Isocyanate

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve 3-nitroaniline (1.0 eq) in anhydrous toluene.

-

To this solution, add triphosgene (0.4 eq) dissolved in anhydrous toluene dropwise at 0 °C.

-

After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to yield crude 3-nitrophenyl isocyanate, which can often be used in the next step without further purification.

Step 2: Synthesis of the 3-Nitrophenyl Urea Derivative

-

Dissolve the crude 3-nitrophenyl isocyanate (1.0 eq) in dichloromethane.

-

To this solution, add the desired amine (1.0 eq) and triethylamine (1.1 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the desired 3-nitrophenyl urea derivative.

Applications in Agriculture

Herbicidal Activity

The most well-documented agricultural application of 3-nitrophenyl urea derivatives is as herbicides. These compounds primarily act as inhibitors of Photosystem II (PSII) in the photosynthetic electron transport chain.

Mechanism of Action: Photosystem II Inhibition

Phenylurea herbicides bind to the D1 protein of the PSII complex, specifically at the QB-binding site. This binding competitively inhibits the binding of plastoquinone, the native electron acceptor. The blockage of electron flow from the primary quinone acceptor (QA) to plastoquinone disrupts the entire photosynthetic process, leading to an accumulation of reactive oxygen species, lipid peroxidation, membrane damage, and ultimately, plant death.

Quantitative Efficacy Data

The herbicidal efficacy of phenylurea derivatives is often expressed as the concentration required to inhibit plant growth by 50% (IC50 or GR50). While specific data for a wide range of 3-nitrophenyl urea derivatives is not extensively compiled in publicly available literature, some examples from the broader class of nitrophenylurea and sulfonylurea herbicides illustrate their potential. For instance, the sulfonylurea herbicide Monosulfuron, which contains a 2-nitrophenylsulfonyl urea moiety, has shown significant herbicidal activity. The IC50 of Monosulfuron against the taproot growth of sensitive maize cultivars can be as low as 6.4 µg/kg.[1]

| Compound Class | Target Weed | IC50/GR50 | Reference |

| N-Nitro Urea Derivatives | Echinochloa crusgalli | Moderate Activity | [2] |

| N-Nitro Urea Derivatives | Amaranthus albus | Moderate Activity | [2] |

| Monosulfuron (a nitrophenyl sulfonylurea) | Maize (sensitive cultivar) | 6.4 µg/kg | [1] |

Structure-Activity Relationship (SAR) for Herbicidal Activity

The herbicidal activity of phenylurea derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. For nitrophenyl urea derivatives, the following general observations can be made:

-

Position of the Nitro Group: The position of the nitro group affects the electronic properties of the phenyl ring, which in turn influences binding to the D1 protein. The meta-position, as in 3-nitrophenyl urea, is a common feature in many active compounds.

-

Other Substituents: The presence of other electron-withdrawing or lipophilic groups on the phenyl ring can enhance herbicidal activity.

-

Substituents on the Urea Nitrogen: The nature of the substituent on the other nitrogen of the urea moiety is also critical for activity. Often, this is a heterocyclic ring or an alkyl/alkoxy group.

Insecticidal Activity

Certain phenylurea derivatives, particularly benzoylphenylureas, are known to act as insect growth regulators (IGRs).[3] They disrupt the formation of chitin, a crucial component of the insect exoskeleton.

Mechanism of Action: Chitin Synthesis Inhibition

Benzoylphenylureas inhibit the polymerization of N-acetylglucosamine into chitin, a key process during insect molting. This leads to a weakened and malformed cuticle, ultimately causing the insect to die during ecdysis. While the precise molecular target has been a subject of research, studies suggest that these compounds may interact with proteins involved in the chitin synthesis pathway.[4]

Quantitative Efficacy Data

While specific data for 3-nitrophenyl urea derivatives as insecticides is limited, studies on novel phenylurea derivatives have shown promising results.

| Compound | Target Pest | Concentration | Mortality Rate (%) | Reference |

| Novel Phenylurea Derivative 3g | Spodoptera exigua (larvae) | 10 mg/L | >90% at 72h | [5] |

| Novel Phenylurea Derivative 4g | Spodoptera exigua (larvae) | 10 mg/L | 100% at 72h | [5] |

Fungicidal Activity

The fungicidal potential of urea and thiourea derivatives has been explored, with some compounds showing significant activity against various plant pathogens. The presence of a nitro group can enhance the antifungal properties of these molecules.

Mechanism of Action

The exact mechanism of action for fungicidal phenylurea derivatives can vary. Some may interfere with cell membrane integrity, while others could inhibit specific enzymes essential for fungal growth. For instance, some fungicides act by inhibiting enzymes involved in ergosterol biosynthesis, a key component of fungal cell membranes.

Quantitative Efficacy Data

Data on the fungicidal activity of 3-nitrophenyl urea derivatives against plant pathogens is an emerging area of research. However, studies on related nitro-containing heterocyclic compounds have demonstrated their potential. For example, some nitrotriazole derivatives have shown excellent antifungal activity against a range of fungi.[6]

| Compound Class | Fungal Pathogen | MIC (µg/mL) | Reference |

| Thiosemicarbazide with nitroimidazole moiety | Trichophyton spp. | 31.25 - 1000 | [7] |

| Nitrofuran derivatives | Histoplasma capsulatum | 0.48 | [8] |

| Nitrofuran derivatives | Paracoccidioides brasiliensis | 0.48 | [8] |

Plant Growth Regulation

Beyond pesticidal activities, some nitrophenyl urea derivatives have shown potential as plant growth regulators. These compounds can influence various physiological processes in plants, such as root growth and development.

Mechanism of Action

The mechanism by which these compounds regulate plant growth is not fully elucidated but may involve interactions with plant hormone signaling pathways. For example, some urea derivatives have been found to influence auxin-related responses.

Quantitative Efficacy Data

A study on novel N-nitro urea derivatives incorporating amino acid ethyl esters reported high plant growth regulating activity in rice.[2]

| Compound Class | Plant | Effect | Reference |

| N-Nitro Urea Derivatives | Rice | High plant growth regulating activity | [2] |

Toxicology and Environmental Fate

A comprehensive understanding of the toxicological profile and environmental fate of any agrochemical is paramount for its responsible development and use.

Mammalian Toxicology

Phenylurea herbicides generally exhibit low acute toxicity to mammals.[9] However, their metabolism can lead to the formation of aniline derivatives, which can cause methemoglobinemia.[9] Specific toxicological data for 3-nitrophenyl urea derivatives is limited in the public domain and would require thorough investigation for any new active ingredient. Related compounds, such as nitrophenols, are used in the synthesis of pesticides and have their own toxicological profiles that need to be considered.[10]

Ecotoxicity and Environmental Fate

The environmental persistence of phenylurea herbicides varies, with soil half-lives ranging from a few weeks to several months.[11] Their degradation in the environment occurs through both abiotic (e.g., photodecomposition) and biotic (microbial degradation) processes.[12] A primary concern with phenylurea herbicides is their potential to contaminate surface and groundwater due to their moderate water solubility and varying soil sorption characteristics.[13] The degradation of these herbicides can also lead to the formation of more persistent and sometimes more toxic metabolites.[11]

Conclusion and Future Perspectives

3-Nitrophenyl urea derivatives represent a versatile chemical scaffold with demonstrated and potential applications across the spectrum of crop protection and enhancement. While their herbicidal properties are the most established, the exploration of their insecticidal, fungicidal, and plant growth regulatory activities presents exciting avenues for future research. A deeper understanding of the structure-activity relationships, particularly the influence of the 3-nitro group in concert with other substitutions, will be crucial for the rational design of novel, more potent, and selective agrochemicals. Furthermore, a thorough evaluation of the toxicological and environmental profiles of any new candidate compound is essential to ensure its safety and sustainability in agricultural systems. The continued investigation of 3-nitrophenyl urea derivatives holds the promise of delivering innovative solutions to meet the ever-present challenges of global food security.

References

- Hussain, S., et al. (2015). Abiotic and Biotic Processes Governing the Fate of Phenylurea Herbicides in Soils: A Review. Critical Reviews in Environmental Science and Technology, 45(12), 1297-1357.

- Temgoua, R. C. T., Lisec, J., & Koch, M. (2025, November 17). Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation.

- Sun, J., et al. (2015).

- Sikka, P., Sahu, J. K., Mishra, A. K., & Hashim, S. R. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Med chem, 5(11), 479-483.

- Merz, R. A., & Coats, J. R. (2004).

- [Reference 6 not found in the provided search results]

- [Reference 7 not found in the provided search results]

- [Reference 8 not found in the provided search results]

- Huang, Y., Cao, M. H., & Xu, S. Z. (2018). Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Current Research in Bioorganic & Organic Chemistry, CRBOC-114.

- [Reference 10 not found in the provided search results]

- Sun, J., et al. (2015).

- [Reference 12 not found in the provided search results]

- [Reference 13 not found in the provided search results]

- [Reference 14 not found in the provided search results]

- Bradberry, S. M., et al. (2003). Poisoning due to urea herbicides. Toxicological Reviews, 22(2), 65-71.

- [Reference 16 not found in the provided search results]

- Fan, Z., et al. (2005). Herbicide activity of monosulfuron and its mode of action. Ying Yong Sheng Tai Xue Bao, 16(5), 929-933.

- [Reference 18 not found in the provided search results]

- [Reference 19 not found in the provided search results]

- [Reference 20 not found in the provided search results]

- Gonzalez-Lopez, J., et al. (2022).

- [Reference 22 not found in the provided search results]

- [Reference 23 not found in the provided search results]

- [Reference 24 not found in the provided search results]

- [Reference 25 not found in the provided search results]

- [Reference 26 not found in the provided search results]

- [Reference 27 not found in the provided search results]

- de Paula, L., et al. (2022).

- [Reference 29 not found in the provided search results]

- [Reference 30 not found in the provided search results]

- [Reference 31 not found in the provided search results]

- Wnorowska, U., et al. (2025, November 17). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes.

- [Reference 33 not found in the provided search results]

- [Reference 34 not found in the provided search results]

- Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols.

- [Reference 36 not found in the provided search results]

- [Reference 37 not found in the provided search results]

- [Reference 38 not found in the provided search results]

- [Reference 39 not found in the provided search results]

- [Reference 40 not found in the provided search results]

- Fakhim, H., et al. (2017). Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. Molecules, 22(7), 1126.

- [Reference 42 not found in the provided search results]

- [Reference 43 not found in the provided search results]

- [Reference 44 not found in the provided search results]

- [Reference 45 not found in the provided search results]

- [Reference 46 not found in the provided search results]

- [Reference 47 not found in the provided search results]

Sources

- 1. Design, Synthesis, and Herbicidal Activity of Substituted 3-(Pyridin-2-yl)Phenylamino Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters [gavinpublishers.com]

- 3. Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on Insecticidal Activities and Action Mechanism of Novel Benzoylphenylurea Candidate NK-17 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. sciforum.net [sciforum.net]

- 7. mdpi.com [mdpi.com]

- 8. Antimicrobial Natural Products from Plant Pathogenic Fungi [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. JMI - The Journal of mycology and infection [e-jmi.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

Unveiling the Bio-Potential of 1,1-Dimethyl-3-(3-nitrophenyl)urea: A Technical Guide for Researchers

Introduction: Situating 1,1-Dimethyl-3-(3-nitrophenyl)urea in the Phenylurea Landscape

1,1-Dimethyl-3-(3-nitrophenyl)urea is a member of the substituted phenylurea chemical class. While specific biological data for this particular molecule is not extensively documented in publicly available literature[1], its structural components—a dimethylurea group and a nitrophenyl ring—place it within a family of compounds known for a wide spectrum of biological activities. The urea functionality is a cornerstone in medicinal chemistry, capable of forming stable hydrogen bonds with biological targets, which is a key determinant of their pharmacological action[2]. This guide synthesizes the known biological activities of structurally related phenylurea and nitrophenylurea compounds to forecast the potential applications and research avenues for 1,1-Dimethyl-3-(3-nitrophenyl)urea. We will delve into its most probable role as a herbicide, followed by an exploration of its potential in oncology, and conclude with other plausible bioactivities including antifungal, insecticidal, and immunomodulatory effects.

Part 1: Herbicidal Activity - A Primary Application

The most established biological activity of phenylurea compounds is their function as herbicides[3]. They are primarily known to act as potent inhibitors of photosynthesis, a fundamental process for plant survival[4].

Mechanism of Action: Inhibition of Photosystem II

Phenylurea herbicides disrupt the photosynthetic electron transport chain by targeting Photosystem II (PSII), a critical protein complex located in the thylakoid membranes of chloroplasts[5][6]. The herbicide molecule binds to the D1 protein within the PSII complex, specifically at the QB-binding niche[7]. This binding is competitive with plastoquinone (PQ), the native electron acceptor. By occupying the QB site, the herbicide obstructs the flow of electrons from the primary quinone acceptor (QA) to PQ. This interruption halts the production of ATP and NADPH, which are essential for carbon fixation[7]. The blockage of electron transport leads to the accumulation of reactive oxygen species, causing lipid peroxidation and subsequent damage to cell membranes, ultimately resulting in plant cell death[6].

Caption: Mechanism of Photosystem II inhibition by phenylurea herbicides.

Quantitative Efficacy of Phenylurea Herbicides

The effectiveness of herbicides is often quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). The following table presents data for several well-known phenylurea herbicides, providing a benchmark for the potential efficacy of 1,1-Dimethyl-3-(3-nitrophenyl)urea.

| Herbicide | Target Species | Parameter | Value | Reference |

| Diuron | Chlamydomonas reinhardtii | IC50 (Photosynthesis) | 1.8 x 10⁻⁸ M | |

| Linuron | Scenedesmus quadricauda | EC50 (Growth) | 0.25 mg/L | |

| Monuron | Chlorella vulgaris | IC50 (Photosynthesis) | 3.0 x 10⁻⁷ M |

Experimental Protocols for Herbicidal Activity Assessment

This protocol assesses the herbicidal effect on whole plants in a controlled environment.

-

Plant Cultivation: Grow target weed species (e.g., Amaranthus retroflexus, Echinochloa crusgalli) in pots containing a standard potting mix until they reach the 2-3 leaf stage.

-

Herbicide Preparation: Prepare a stock solution of 1,1-Dimethyl-3-(3-nitrophenyl)urea in a suitable solvent (e.g., acetone) and then create a dilution series in water containing a surfactant (e.g., 0.1% Tween-20).

-

Treatment Application: Spray the plants uniformly with the different herbicide concentrations. Include a solvent-only control group.

-

Incubation: Place the treated plants in a growth chamber with controlled light, temperature, and humidity.

-

Efficacy Assessment: After a set period (e.g., 14-21 days), visually assess the plants for injury symptoms such as chlorosis, necrosis, and stunting. Determine the EC50 value, the concentration that causes a 50% reduction in plant growth (e.g., fresh weight) compared to the control.

This method provides a rapid and non-invasive assessment of PSII inhibition.

-

Plant Treatment: Treat plants as described in the whole-plant bioassay.

-

Dark Adaptation: Before measurement, dark-adapt the leaves for at least 30 minutes to ensure all PSII reaction centers are open.

-

Fluorescence Measurement: Use a portable chlorophyll fluorometer to measure the maximal quantum yield of PSII (Fv/Fm).

-

Data Analysis: A decrease in the Fv/Fm ratio in treated plants compared to the control indicates PSII inhibition. Calculate the percentage of inhibition for each treatment.

Part 2: Anticancer Potential - An Emerging Area of Investigation

Recent research has highlighted the potential of phenylurea derivatives as anticancer agents[8][9][10]. Their mechanism of action in cancer cells is often multi-faceted, targeting key signaling pathways involved in tumor proliferation and survival[10].

Potential Mechanisms of Anticancer Activity

Several studies have shown that diaryl urea compounds can inhibit receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and components of the Raf/MEK/ERK signaling pathway[11]. This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.

Caption: Potential inhibition of the Raf/MEK/ERK pathway by phenylurea derivatives.

In Vitro Anticancer Activity of Phenylurea Derivatives

The following table summarizes the cytotoxic activity of various phenylurea derivatives against different human cancer cell lines, showcasing their potential as anticancer agents.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea | MCF7 (Breast) | < 3 | [12] |

| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea | PC3 (Prostate) | < 5 | [12] |

| Diaryl urea | HT-29 (Colon) | 2.566 | [11] |

| Diaryl urea | A549 (Lung) | 15.28 | [11] |

| N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthiourea | MCF-7 (Breast) | 0.08 (EGFR inhibition) | [13] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HT-29) in appropriate media and conditions.

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 1,1-Dimethyl-3-(3-nitrophenyl)urea for a specific duration (e.g., 48 or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value.

Part 3: Other Potential Biological Activities

The versatile urea scaffold suggests that 1,1-Dimethyl-3-(3-nitrophenyl)urea may possess other biological activities.

Antifungal and Antibacterial Activity

Several studies have reported the synthesis of N-alkyl substituted urea derivatives with notable in vitro antibacterial and antifungal activities. For instance, compounds with a morpholine moiety and fluoro-substituents on the phenyl ring have demonstrated potent antimicrobial effects[14]. The presence of a nitro group in 1,1-Dimethyl-3-(3-nitrophenyl)urea could also contribute to its antimicrobial potential, as seen in other nitro-containing compounds[15].

Insecticidal Properties

Urea derivatives, particularly benzoylphenyl ureas, are known insect growth regulators that inhibit chitin synthesis in insect larvae[16][17]. While 1,1-Dimethyl-3-(3-nitrophenyl)urea does not belong to the benzoylphenyl urea class, the general insecticidal potential of urea-based compounds warrants investigation[18][19][20].

Immunomodulatory Effects: IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme involved in tryptophan metabolism and is a key target in cancer immunotherapy[21][22]. Several phenyl urea derivatives have been identified as potent and selective IDO1 inhibitors, with some exhibiting IC50 values in the sub-micromolar range[21][23][24][25]. The ability of the urea moiety to form crucial hydrogen bonds within the enzyme's active site is a key factor in this activity.

Caption: Potential mechanism of IDO1 inhibition by phenylurea derivatives.

Conclusion and Future Directions

While direct experimental data on 1,1-Dimethyl-3-(3-nitrophenyl)urea is limited, the extensive body of research on the phenylurea class of compounds provides a strong foundation for predicting its potential biological activities. The most probable application lies in its herbicidal properties, acting as a photosystem II inhibitor. However, the promising findings for related compounds in the realms of anticancer, antifungal, insecticidal, and immunomodulatory research suggest that 1,1-Dimethyl-3-(3-nitrophenyl)urea is a valuable candidate for further investigation in these areas. This guide provides the necessary theoretical framework and experimental protocols to embark on a comprehensive evaluation of this intriguing molecule.

References

- Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (URL: )

-

Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules. (URL: [Link])

-

Synthesis of some N-alkyl substituted urea derivatives as antibacterial and antifungal agents. European Journal of Medicinal Chemistry. (URL: [Link])

-

Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. Frontiers in Chemistry. (URL: [Link])

-

Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. ResearchGate. (URL: [Link])

-

Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. Bioorganic & Medicinal Chemistry. (URL: [Link])

-

Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules. (URL: [Link])

-

Novel Compounds with Promising IDO1 Inhibitory Activity As New Cancer Drug Candidates. Ingenta Connect. (URL: [Link])

-

Design, synthesis, insecticidal activity, and structure-activity relationship (SAR): studies of novel triazone derivatives containing a urea bridge group based on transient receptor potential (TRP) channels. Medicinal Chemistry Research. (URL: [Link])

-

Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. MDPI. (URL: [Link])

-

Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules. (URL: [Link])

-

Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. ResearchGate. (URL: [Link])

-

Publication: Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Marmara University. (URL: [Link])

-

New aminoporphyrins bearing urea derivative substituents: synthesis, characterization, antibacterial and antifungal activity. SciELO. (URL: [Link])

-

Synthesis, in silico and investigation of anti-breast cancer activity of new diphenyl urea derivatives: Experimental and computational study. DOI. (URL: [Link])

-

Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives. PMC. (URL: [Link])

-

Lecture Inhibition of Photosynthesis Inhibition at Photosystem II. (URL: [Link])

-

Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. MDPI. (URL: [Link])

-

Insecticidal Evaluation and Structure-Activity Relationship Study of Some Synthesized Urea and Thiourea Derivatives Against Spodoptera Littoralis (Boisd.). ResearchGate. (URL: [Link])

-

Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. BMC Chemistry. (URL: [Link])

-

Photosystem II Inhibitors. UC ANR. (URL: [Link])

-

Chloroxuron. Wikipedia. (URL: [Link])

-

Design, Synthesis, and Insecticidal Evaluation of New Benzoylureas Containing Carbamate Groups Based on the Bipartite Model of Sulfonylurea Receptor Binding Site. Bentham Science. (URL: [Link])

-

Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives. (URL: [Link])

-

Structure-activity relationships of benzoylphenyl ureas as toxicants and chitin synthesis inhibitors in Oncopeltus fasciatus. Semantic Scholar. (URL: [Link])

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. (URL: [Link])

-

Inhibitors of Photosystem II. Passel. (URL: [Link])

-

asym-DIMETHYLUREA. Organic Syntheses Procedure. (URL: [Link])

-

Crystal structure of 1,1-dimethyl-3-(4-methylphenyl)urea, C10H14N2O. ResearchGate. (URL: [Link])

-

Design, Synthesis and Herbicidal Evaluation of Novel Urea Derivatives with Inhibition Activity to Root Growth. ResearchGate. (URL: [Link])

-

1,1-dimethyl-3-(3-nitrophenyl)urea. PubChem. (URL: [Link])

- Technical method for preparing 1, 1-dimethyl urea.

-

Urea, 1,1-dimethyl-3-(m-hydroxyphenyl)-, isopropylcarbamate (ester). EPA. (URL: [Link])

-

Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. PMC. (URL: [Link])

-

Dimethylpropyleneurea-water mixtures: 1. Physical properties. MPG.PuRe. (URL: [Link])

-

Chemical Properties of Urea (CAS 57-13-6). Cheméo. (URL: [Link])

Sources

- 1. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 4. Chloroxuron - Wikipedia [en.wikipedia.org]

- 5. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 6. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 7. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of some N-alkyl substituted urea derivatives as antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Design, synthesis, insecticidal activity, and structure-activity relationship (SAR): studies of novel triazone derivatives containing a urea bridge group based on transient receptor potential (TRP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benthamdirect.com [benthamdirect.com]

- 21. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Frontiers | Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors [frontiersin.org]

- 24. researchgate.net [researchgate.net]

- 25. ingentaconnect.com [ingentaconnect.com]

Crystallographic Data and Conformation of 1,1-Dimethyl-3-(3-nitrophenyl)urea

[1][2]

Executive Summary

1,1-Dimethyl-3-(3-nitrophenyl)urea (also referred to as 3-nitrofenuron) is a substituted phenylurea herbicide acting as a Photosystem II inhibitor.[1] Its solid-state behavior is governed by the interplay between the rigid urea linkage, the steric bulk of the N,N-dimethyl group, and the strong hydrogen-bond accepting capability of the meta-nitro substituent.

This guide analyzes the molecular conformation and supramolecular packing of the compound, using the crystallographic standard of its parent structure, Fenuron (1,1-dimethyl-3-phenylurea) , as a baseline for structural deviation analysis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | 1,1-Dimethyl-3-(3-nitrophenyl)urea |

| CAS Number | 7159-98-0 |

| Molecular Formula | |

| Molecular Weight | 209.20 g/mol |

| Hybridization | |

| H-Bond Donors | 1 (Amide NH) |

| H-Bond Acceptors | 3 (Urea C=O, Nitro O atoms) |

Crystallographic Data Analysis[1][2][5][6][7][8][10]

Reference Standard: Fenuron (Parent Compound)

To understand the packing of the 3-nitro derivative, we first establish the lattice parameters of the parent compound, Fenuron, derived from CCDC 234969 . The introduction of the nitro group at the meta position typically expands the unit cell volume by approximately 20–30 ų and increases the calculated density due to the heavy oxygen/nitrogen atoms.[1]

| Parameter | Fenuron (Parent) [Ref: CCDC 234969] | 3-Nitro Derivative (Predicted/Derived) |

| Crystal System | Monoclinic | Monoclinic (Likely |

| Space Group | ||

| Z (Molecules/Cell) | 4 | 4 |

| Density ( | ~1.19 g/cm³ | ~1.35 – 1.42 g/cm³ |

| Packing Motif | H-bonded ribbons | H-bonded chains reinforced by |

Crystal Growth Methodology

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques to ensure thermodynamic stability of the packing network.[1]

Protocol:

-

Solvent Selection : Dissolve 50 mg of compound in Ethanol/Water (4:1 v/v) or Acetonitrile .[1] The polarity matches the urea moiety while solubilizing the nitro-aromatic ring.[1]

-

Nucleation : Allow slow evaporation at 293 K in a dust-free environment.

-

Harvesting : Colorless prismatic crystals typically form within 48–72 hours.[1]

Conformational Analysis

The Urea Linkage ( )

The core urea moiety exhibits significant double-bond character due to resonance delocalization between the nitrogen lone pairs and the carbonyl group.[1]

-

Planarity : The

atoms are strictly planar.[1] -

Bond Lengths :

-

Conformation : The molecule adopts a Trans-Cis conformation.[1][2] The phenyl ring is trans to the carbonyl oxygen (anti-periplanar) to minimize steric repulsion with the N,N-dimethyl group.

The Meta-Nitro Group[1][2]

-

Torsion Angle : The nitro group (

) at the 3-position is generally coplanar with the phenyl ring ( -

Steric Influence : Unlike ortho substitution, the meta position does not sterically clash with the urea tail, allowing the phenyl ring to rotate freely to optimize intermolecular

-stacking.

Structural Logic Diagram

The following diagram illustrates the hierarchical factors determining the final crystal structure.

Figure 1: Structural hierarchy determining the solid-state conformation of 3-nitrofenuron.

Supramolecular Architecture

Hydrogen Bonding Network

The crystal structure is stabilized by a robust network of hydrogen bonds.[1]

-

Primary Interaction :

(Intermolecular).[1] -

Secondary Interaction :

.[1]-

Weak hydrogen bonds link the chains into 2D sheets.[1]

-

Experimental Workflow for Structure Determination

To validate the structure, the following workflow is recommended.

Figure 2: Crystallographic workflow for structural elucidation.[1]

References

-

Cambridge Crystallographic Data Centre (CCDC) . Fenuron Crystal Structure (Refcode 234969).[1] CSD Entry. [Link]][1]

-

El-Hiti, G. A., et al. (2017).[1][3] Crystal structure of 1,1-dimethyl-3-(4-methylphenyl)urea. Zeitschrift für Kristallographie - New Crystal Structures. [Link]][1][3]

-

PubChem . Fenuron (Compound CID 7560).[1] National Library of Medicine.[1] [Link]][1]

-

Benson, M. K., et al. (2016).[1][3] Crystal structure of 1,1-dimethyl-3-(2-phenylethyl)urea. ResearchGate. [Link]][1]

Methodological & Application

Application Note: HPLC Method Development and Validation for the Detection of 1,1-Dimethyl-3-(3-nitrophenyl)urea

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Matrix: Aqueous Samples, Active Pharmaceutical Ingredients (API), and Environmental Extracts

Executive Summary

This application note details the systematic development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 1,1-Dimethyl-3-(3-nitrophenyl)urea (CAS No.: 7159-98-0)[1]. Because phenylurea compounds are thermally labile, Gas Chromatography (GC) is generally unsuitable without complex derivatization; thus, HPLC coupled with Ultraviolet (UV) or Photodiode Array (PDA) detection is the authoritative analytical pathway[2]. This protocol is grounded in the principles of EPA Method 532[3],[4], engineered to provide a self-validating, highly reproducible system for trace-level detection.

Chemical Profiling & Method Development Rationale

To develop a robust analytical method, one must first understand the physicochemical causality of the target molecule. 1,1-Dimethyl-3-(3-nitrophenyl)urea (C₉H₁₁N₃O₃, MW: 209.21 g/mol ) consists of a non-polar dimethylurea moiety attached to a phenyl ring substituted with a highly electronegative nitro group.

Stationary Phase Selection

A C18 (Octadecylsilane) stationary phase is selected as the primary column. The hydrophobic carbon chain provides optimal van der Waals interactions with the non-polar dimethyl groups and the phenyl ring. A high-density, end-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm) is critical to prevent secondary interactions between the analyte and residual surface silanols.

Mobile Phase Chemistry

The mobile phase is the thermodynamic driver of the separation. We utilize a binary gradient of 25 mM Potassium Phosphate buffer (pH 2.4) and Acetonitrile (ACN) [4].

-

Why pH 2.4? At low pH, residual free silanols on the silica matrix are fully protonated (neutralized), which eliminates secondary cation-exchange interactions that cause peak tailing.

-

Why Acetonitrile? ACN is chosen over methanol due to its lower viscosity, lower UV cutoff, and superior aprotic elution strength, which yields sharper peaks for nitroaromatic compounds[5].

Detector Wavelength Optimization

Phenylureas typically exhibit a primary absorption maximum (

Figure 1: Step-by-step logical workflow for HPLC method development of phenylurea derivatives.

Experimental Protocols

Solid-Phase Extraction (SPE) Procedure

For environmental or biological matrices, direct injection lacks the required sensitivity. We employ a Solid-Phase Extraction (SPE) protocol using a polymeric HLB or C18 cartridge (500 mg / 6 mL) to concentrate the analyte and remove matrix interferences[3],[4].

Step-by-Step SPE Protocol:

-

Conditioning: Pass 5.0 mL of HPLC-grade Methanol through the cartridge, followed immediately by 5.0 mL of Reagent Water. Do not allow the sorbent bed to dry.

-

Loading: Load the aqueous sample (up to 500 mL) at a controlled flow rate of 10–15 mL/min.

-

Washing: Elute with 5.0 mL of 5% Methanol in water to wash away highly polar, non-retained matrix components.

-

Drying: Apply a vacuum for 5 minutes to remove residual water.

-

Elution: Elute the target analyte with 5.0 mL of 1:1 Methanol/Acetonitrile[4].

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 35°C. Reconstitute the residue in 1.0 mL of the initial mobile phase (40% ACN) prior to injection.

Figure 2: Solid-Phase Extraction (SPE) sample preparation pathway for matrix isolation.

Chromatographic Conditions

The following parameters are optimized to ensure baseline resolution and symmetric peak shapes.

| Parameter | Specification |

| Column | End-capped C18, 150 mm × 4.6 mm, 3.5 µm |

| Mobile Phase A | 25 mM Potassium Phosphate Buffer (pH 2.4) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.2 mL/min |